![molecular formula C20H25NO3 B7783431 4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate](/img/structure/B7783431.png)
4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidinium group with a benzo[c]chromen-3-olate core, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen-3-olate core, followed by the introduction of the piperidinium group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: Potential therapeutic applications include acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A similar compound with a benzoate group instead of the piperidinium group.
3-(4-methylpiperazin-1-yl)propanoic acid: Another compound featuring a piperidinium group but with different core structure.
Uniqueness
4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(3-methylpiperidin-1-ium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-5-4-10-21(11-13)12-17-18(22)9-8-15-14-6-2-3-7-16(14)20(23)24-19(15)17/h8-9,13,22H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHSGDMSTWICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
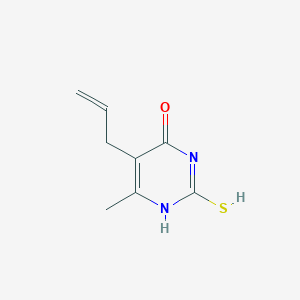
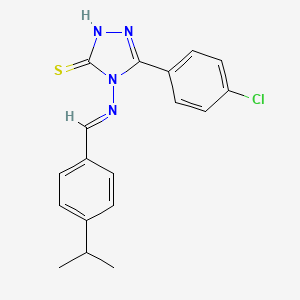
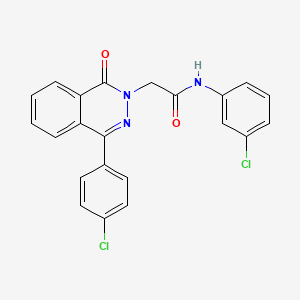
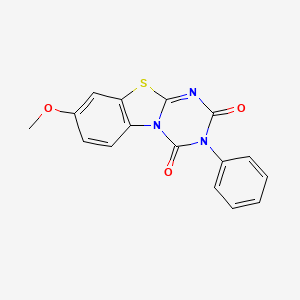
![[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7783373.png)
![methyl 1-{[3-(pentafluorophenoxy)phenyl]carbamoyl}-D-prolinate](/img/structure/B7783382.png)
![8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7783384.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7783387.png)
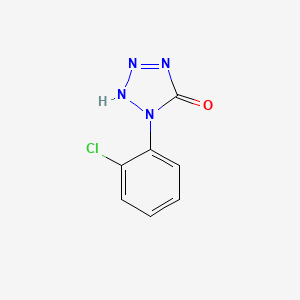
![(2S)-3-METHYL-2-[({1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}CARBONYL)AMINO]BUTANOIC ACID](/img/structure/B7783401.png)
![[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B7783404.png)
![Tert-butyl {5-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}carbamate](/img/structure/B7783407.png)
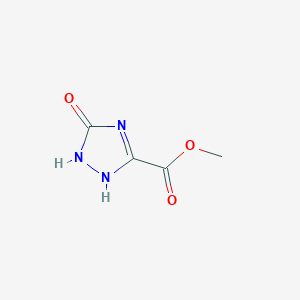
![(1S)-1-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-phenylethan-1-amine](/img/structure/B7783436.png)
